Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 1758-45-8
VCID: VC21216711
InChI: InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30)
SMILES: CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Molecular Formula: C28H43O4P
Molecular Weight: 474.6 g/mol

Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate

CAS No.: 1758-45-8

Cat. No.: VC21216711

Molecular Formula: C28H43O4P

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate - 1758-45-8

Specification

CAS No. 1758-45-8
Molecular Formula C28H43O4P
Molecular Weight 474.6 g/mol
IUPAC Name bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hydrogen phosphate
Standard InChI InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30)
Standard InChI Key CJMDDRXHXPXLMJ-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator